molecular formula C11H15IO B8637342 4-Tert-butyl-2-iodo-1-methoxybenzene

4-Tert-butyl-2-iodo-1-methoxybenzene

Cat. No. B8637342
M. Wt: 290.14 g/mol
InChI Key: XZDDEPGJPMUEAL-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

A solution of 1-tert-butyl-4-methoxybenzene (0.10 g, 0.61 mmol) in MeOH (2 mL) was added to a mixture of silver sulfate (0.19 g, 0.61 mmol) and iodine (0.154 g, 0.61 mmol) in MeOH (1 mL). The mixture was stirred at room temperature for 1 h. The mixture was filtered. The filtrate was concentrated. The title compound was obtained. 1H NMR (CDCl3, 500 MHz): δ 7.82 (d, J=2.5 Hz, 1H), 7.36 (dd, J=8.5, 2.5 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H), 1.35 (s, 9H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[I:13]I>CO.S([O-])([O-])(=O)=O.[Ag+2]>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH3:12])=[C:9]([I:13])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OC
Name
Quantity
0.154 g
Type
reactant
Smiles
II
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0.19 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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